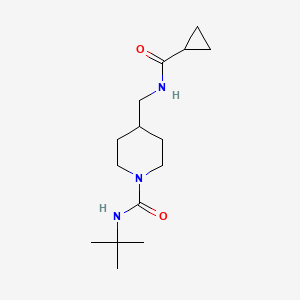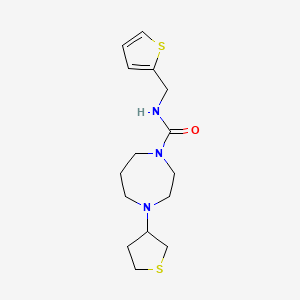
4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide, also known as TTA-A2, is a compound that has been the subject of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide is a compound that belongs to a class of chemicals involved in the synthesis of various heterocyclic compounds. Research demonstrates its potential in the formation of diverse derivatives through reactions with nitrogen nucleophiles, leading to compounds like pyrazole, isoxazole, and pyrazolopyrimidine derivatives. This highlights its versatility in the synthesis of novel heterocyclic structures, which are crucial in medicinal chemistry for drug discovery and development (Mohareb et al., 2004).
Labeling and Radiotracer Synthesis
The compound also finds application in the field of radiotracer synthesis, evidenced by methods developed for ^14C-labeling of related thiophene carboxamide derivatives. Such radiolabeled compounds are essential tools in pharmacological research, enabling the study of drug distribution, metabolism, and the mechanism of action within biological systems (Saemian et al., 2012).
Antimicrobial and Docking Studies
Research into thiophene carboxamide derivatives has also demonstrated their potential in antimicrobial applications. Synthesis and characterization of these compounds, followed by biological evaluation and molecular docking studies, have shown that they possess significant antimicrobial properties. Such studies are vital for the development of new antibacterial and antifungal agents to combat resistant strains of microorganisms (Talupur et al., 2021).
Photochemistry and Probe Development
In photochemistry, derivatives of thiophene carboxamides have been used to study photolysis reactions, offering insights into the behavior of photoaffinity probes. These studies are crucial for understanding the stability and reactivity of photoactive compounds, which are used in mapping biological targets and studying protein-ligand interactions (Platz et al., 1991).
Multicomponent Reactions
The versatility of thiophene carboxamide derivatives extends to their role in facilitating multicomponent reactions. Such reactions allow for the efficient synthesis of complex molecules from simpler reactants in a single operational step, highlighting the utility of these compounds in streamlining synthetic routes for chemical and pharmaceutical research (Mari et al., 2018).
Propriétés
IUPAC Name |
4-(thiolan-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS2/c19-15(16-11-14-3-1-9-21-14)18-6-2-5-17(7-8-18)13-4-10-20-12-13/h1,3,9,13H,2,4-8,10-12H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPIQPWHWPNDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCC2=CC=CS2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2674237.png)
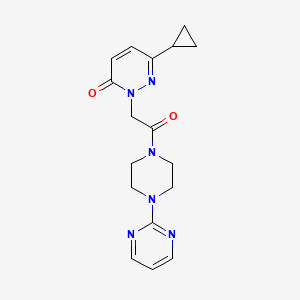
![1-[2-[2-(2-Ethenoxyethoxy)ethoxy]ethoxy]-2-ethoxyethane](/img/structure/B2674239.png)
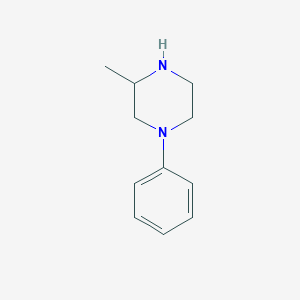
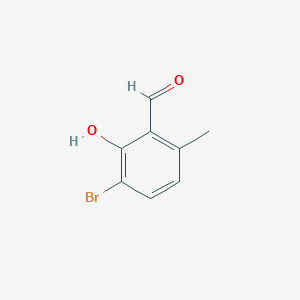
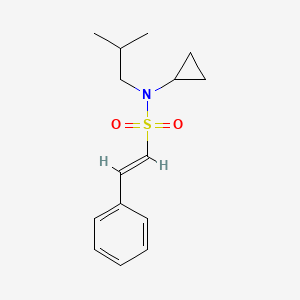
![(3r,5r,7r)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2674248.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2674251.png)
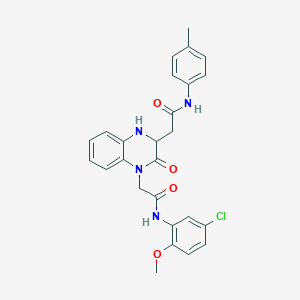
![1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/no-structure.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2674255.png)
![2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2674258.png)
